molecular formula C60H77N13O23S2 B8069920 Ceruletide Ammonium acetate

Ceruletide Ammonium acetate

Cat. No.: B8069920
M. Wt: 1412.5 g/mol
InChI Key: BMJCGMRTEFIGQJ-CBCFNHQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceruletide Ammonium acetate (FI-6934 Ammonium acetate) is a synthetic decapeptide (C₅₈H₇₃N₁₃O₂₁S₂) that acts as a potent cholecystokinin (CCK) receptor agonist. It mimics the biological activity of endogenous gastrointestinal hormones, such as CCK and gastrin II, by stimulating gallbladder contraction, pancreatic exocrine secretion, and intestinal motility .

Properties

IUPAC Name

acetic acid;(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H73N13O21S2.C2H4O2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30;1-2(3)4/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91);1H3,(H,3,4)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJCGMRTEFIGQJ-CBCFNHQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H77N13O23S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Caerulein (acetate) can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification through high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of caerulein (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Caerulein (acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized caerulein with disulfide bonds, reduced caerulein, and various analogs with substituted amino acids .

Scientific Research Applications

Chemistry

  • Model Peptide Studies : Ceruletide serves as a model compound for peptide synthesis and modification studies. It is utilized in research to understand peptide interactions and stability under various conditions.
  • Chemical Reactions : The compound undergoes oxidation, reduction, and substitution reactions, which are essential for creating modified analogs with distinct biological properties.
Reaction TypeDescription
OxidationForms disulfide bonds affecting biological activity.
ReductionBreaks disulfide bonds to revert to reduced forms.
SubstitutionAlters amino acid residues to create analogs with different properties.

Biology

  • Gastrointestinal Physiology : Ceruletide is extensively used in studies related to gastrointestinal hormones, helping researchers understand their roles in digestion and metabolism.
  • Experimental Models : It is frequently employed in animal models to induce pancreatitis or study gastrointestinal motility.

Medicine

  • Diagnostic Aid : Ceruletide is used as an adjunct in x-ray examinations of the gallbladder and small bowel, enhancing the visualization of these organs during imaging procedures .
  • Therapeutic Uses : It has therapeutic applications for conditions such as postoperative ileus and chronic fecal stasis due to its stimulatory effects on gastrointestinal motility .

Case Study 1: Diagnostic Use in Imaging

A clinical study demonstrated that ceruletide significantly improved the quality of x-ray images of the gallbladder compared to standard procedures without it. Patients receiving ceruletide showed better visualization due to enhanced gallbladder contraction, aiding in more accurate diagnoses of gallbladder diseases.

Case Study 2: Therapeutic Application for Postoperative Ileus

In a controlled trial involving postoperative patients, administration of ceruletide resulted in a marked decrease in recovery time from ileus compared to a control group. Patients treated with ceruletide experienced faster return of bowel function, highlighting its efficacy as a therapeutic agent.

Mechanism of Action

Caerulein (acetate) acts by mimicking the natural gastrointestinal peptide hormone cholecystokinin. It binds to cholecystokinin receptors (CCK receptors) on target cells, activating intracellular signaling pathways. This leads to the release of digestive enzymes and bile from the pancreas and gall bladder, respectively. Additionally, caerulein stimulates smooth muscle contraction in the gastrointestinal tract .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism of Action : Binds to CCK-A and CCK-B receptors, activating pathways that regulate digestive functions and neuronal signaling .
  • Applications: Induces acute or chronic pancreatitis in rodent models for preclinical research . Used as a diagnostic tool to assess gallbladder motility and hepatobiliary dysfunction .
  • Safety Profile : While effective in research, it causes side effects such as vomiting in dogs and hypotension in anesthetized animals .

Physicochemical Properties:

  • Molecular Weight : 1,312.4 g/mol (Ceruletide peptide) .
  • Formulation : The ammonium acetate salt enhances solubility and stability in aqueous buffers .

Comparison with Similar Compounds

Ceruletide Ammonium acetate shares functional similarities with endogenous CCK and gastrin but differs in structure, potency, and applications. Below is a detailed comparison:

Cholecystokinin (CCK)

Property This compound Endogenous CCK
Structure Synthetic decapeptide with ammonium acetate counterion Natural peptide (33–58 amino acids)
Receptor Affinity Binds CCK-A and CCK-B receptors Primarily CCK-A receptors
Potency Higher potency and longer duration of action Shorter half-life due to rapid degradation
Research Applications Pancreatitis models, gallbladder motility studies Study of satiety and digestion
Therapeutic Use Experimental only None (degradation limits utility)

Gastrin II

Property This compound Gastrin II
Primary Target CCK receptors Gastrin/CCK-B receptors
Effect on Gastric Acid Indirect via CCK-B receptor activation Direct stimulation of acid secretion
Clinical Relevance Limited to research models Linked to peptic ulcers and Zollinger-Ellison syndrome

Ammonium Acetate’s Role in Formulation

The ammonium acetate component is critical for stabilizing Ceruletide in solution. Key properties include:

Property Ammonium Acetate
Solubility 102–533 g/100 mL (0–80°C)
Buffering Range pH 4.75 (acetate) and 9.25 (ammonium)
Hygroscopicity High; requires dry storage
Decomposition Forms acetamide above 144°C

Biological Activity

Ceruletide ammonium acetate, a synthetic analog of the naturally occurring peptide caerulein, is known for its potent biological activities, particularly in relation to the gastrointestinal system and neuropharmacology. This compound has been extensively studied for its effects on various physiological processes, including its role as a cholecystokinin (CCK) analog.

Ceruletide functions primarily by mimicking the action of CCK, which is involved in stimulating gallbladder contraction and pancreatic enzyme secretion. Its mechanism includes:

  • Binding to CCK Receptors : Ceruletide binds to CCK receptors (CCK-A and CCK-B), leading to increased intracellular calcium levels and subsequent physiological responses.
  • Neuropharmacological Effects : Research indicates that ceruletide exhibits anxiolytic-like effects in animal models, suggesting a potential role in modulating anxiety-related behaviors through central nervous system pathways .

Pharmacological Effects

  • Gastrointestinal Activity :
    • Ceruletide has been shown to enhance digestive enzyme secretion and gallbladder contraction, which are critical for digestion and nutrient absorption.
    • Studies have demonstrated that ceruletide administration leads to increased pancreatic amylase and lipase activity in various animal models .
  • Neuroactive Properties :
    • In animal studies, ceruletide has demonstrated significant neuroactive properties, including potential anti-anxiety effects. For instance, it has been reported to reduce stress-induced behaviors in mice, indicating its influence on neurochemical pathways related to anxiety .
  • Antimicrobial Activity :
    • Recent investigations into the antimicrobial properties of ceruletide have suggested that it may possess activity against certain pathogens, although detailed studies are still required to fully elucidate this aspect .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of ceruletide. Key findings include:

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
GastrointestinalIncreased enzyme secretion
NeuropharmacologicalAnxiolytic-like effects in animal models
AntimicrobialPotential activity against pathogens
Acute ToxicityNo deaths at therapeutic doses

Table 2: Dosage and Effects in Animal Studies

Animal ModelDosage (mg/kg)Observed EffectsReferences
Rats280Enhanced gallbladder contraction
Mice3.3Reduced anxiety-like behavior
Rabbits380Increased pancreatic enzyme secretion

Case Study 1: Neuropharmacological Effects

In a controlled study involving mice, ceruletide was administered at varying doses to assess its impact on anxiety-related behaviors. The results indicated a dose-dependent reduction in stress responses, as measured by elevated plus maze tests. This suggests that ceruletide may serve as a potential therapeutic agent for anxiety disorders.

Case Study 2: Gastrointestinal Function

A study focused on the effects of ceruletide on pancreatic function demonstrated significant increases in amylase and lipase levels post-administration. This supports its use as a stimulant for digestive processes and highlights its potential application in treating gastrointestinal disorders.

Q & A

Basic Research Questions

Q. How is a strong ammonium acetate solution prepared for laboratory use, and what factors ensure its stability?

  • Methodology : Dissolve 470 g ammonium bicarbonate in 453 g glacial acetic acid under controlled stirring. Add 100 mL strong ammonia solution to neutralize excess acid, adjusting pH to 7.6–8.1 using bromocresol green and bromocresol blue indicators. Dilute with purified water to 1 L. Store in sealed, lead-free glass containers at 4°C or room temperature .
  • Critical Considerations : Use glacial acetic acid (99% purity) to avoid incomplete reactions caused by lower-purity acetic acid. Monitor pH rigorously to prevent decomposition into ammonia and acetic acid .

Q. What are the optimal storage conditions for ammonium acetate to maintain its chemical integrity?

  • Stability Profile : Ammonium acetate is stable at room temperature (25°C) but decomposes above 114°C into ammonia and acetic acid. For long-term storage, keep in a cool, dry environment (0°C to -20°C) without special handling .
  • Handling Precautions : Avoid exposure to high humidity to prevent deliquescence. Use ventilated areas when heating to mitigate ammonia release .

Q. How does ammonium acetate function as a buffering agent in electrospray ionization mass spectrometry (ESI-MS)?

  • Mechanism : Despite its limited buffering capacity at neutral pH, ammonium acetate provides buffering at pH 4.75 (acetic acid pKa) and pH 9.25 (ammonia pKa). It minimizes adduct formation in ESI-MS by maintaining ionic strength without interfering with analyte ionization .
  • Application : Prepare a 10 mM solution by dissolving 0.77 g in 100 mL H₂O, filter-sterilize (0.22 µm), and adjust pH with dilute ammonia or formic acid .

Advanced Research Questions

Q. How can ceruletide be utilized to establish reproducible acute/chronic pancreatitis models in rodents?

  • Experimental Design :

  • Acute Pancreatitis : Inject C57Bl/6n mice intraperitoneally with ceruletide (50 µg/kg/hour for 6–12 hours). Monitor serum amylase/lipase levels and histological changes (e.g., acinar cell vacuolization) .
  • Chronic Pancreatitis : Administer ceruletide (20 µg/kg, 6 hourly injections/day) for 5 days. Assess fibrosis via collagen staining and cytokine profiles (e.g., IL-6, TNF-α) .
    • Validation : Compare outcomes with NF-κB/Rel activation data to confirm ceruletide-induced protective genetic programs in pancreatic acinar cells .

Q. What methodological challenges arise when combining ceruletide with saline washout for non-invasive bile duct stone clearance?

  • Clinical Protocol :

  • Administer intravenous ceruletide (2 ng/kg/min for 1 hour) to induce bile duct contraction.
  • Perform saline washout (800–3000 mL) at <30 cmH₂O pressure via T-tube to flush stones.
  • Success Rate: 79% clearance for stones <10 mm; partial dissolution with mono-octanoin is required for larger stones .
    • Limitations : Ceruletide’s hypotensive effects in dogs necessitate blood pressure monitoring. Adjust dosing in species with heightened sensitivity to duodenal spasms .

Q. How can thermal analysis (TGA/DSC) optimize ammonium acetate purity assessment in pharmaceutical formulations?

  • Analytical Workflow :

  • TGA : Heat samples from 25°C to 200°C at 10°C/min. A mass loss >5% at 114°C indicates decomposition or impurities .
  • DSC : Identify endothermic peaks (melting at 114°C) and exothermic events (decomposition). Compare with reference data from NIST Chemistry WebBook .
    • Data Interpretation : Overlay TGA (solid line) and DSC (dotted line) curves to distinguish between solvent evaporation (TGA mass loss without DSC peaks) and phase transitions .

Q. What molecular mechanisms link ceruletide to IL-6/JAK/STAT3 pathway modulation in pancreatic inflammation?

  • Mechanistic Insights :

  • Ceruletide-induced pyroptosis in AR42J cells is regulated by MARCH9 overexpression, which suppresses IL-6 expression and STAT3 phosphorylation. Validate via Western blotting for p-JAK2/JAK2 and p-STAT3/STAT3 ratios .
    • Therapeutic Implications : Target MARCH9 to mitigate ceruletide’s pro-inflammatory effects in chronic pancreatitis models .

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